Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride
Description
Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride is a bicyclic pyrrolidine derivative featuring a seven-membered cycloheptane ring fused to a pyrrolidine core.
Properties
IUPAC Name |
ethyl (3aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)12-7-5-3-4-6-10(12)13-9-8-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBJAWFQMXMNOW-XOZOLZJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCCC1NCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCCC[C@@H]1NCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Esterification: The next step involves the esterification of the carboxyl group to introduce the ethyl ester functionality. This is typically carried out using ethanol and a strong acid catalyst such as sulfuric acid.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the esterified product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of bicyclic structures with biological macromolecules.
Industrial Chemistry: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Analytical Characterization
Comparative analytical data highlight differences in molecular weight, NMR shifts, and mass spectrometry (MS) profiles:
Insights:
- The benzotriazole derivative shows distinct aromatic proton signals (δ 8.11 ppm) absent in the cyclohepta[b]pyrrole compound, which lacks aromatic substituents.
- The ethyl aminophenyl-pyrrole analog has a higher molecular weight (454 vs. ~300 estimated for the target compound), reflecting its extended substituent profile.
Biological Activity
Overview of the Compound
Chemical Structure :
The compound belongs to a class of bicyclic compounds that often exhibit interesting biological activities. Its structure suggests potential interactions with various biological targets due to the presence of a carboxylate group and a bicyclic framework.
Chemical Formula :
The molecular formula can be inferred from its name, but specific details such as molecular weight and exact structure would require further chemical analysis or computational modeling.
The biological activity of compounds similar to Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride typically involves:
- Receptor Modulation : Many bicyclic compounds interact with neurotransmitter receptors, potentially acting as agonists or antagonists.
- Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
- Cell Signaling Pathways : They may affect various signaling pathways, influencing cell proliferation, apoptosis, and other critical cellular functions.
Pharmacological Profiles
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. | , |
| Anticancer | Potential cytotoxic effects on cancer cell lines. | , |
| Neuroprotective | Possible protective effects in neurodegenerative models. | , |
| Anti-inflammatory | Reduces inflammation in various experimental models. | , |
Case Studies
- Antimicrobial Activity : A study investigated the efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. This suggests potential for development as antimicrobial agents.
- Anticancer Properties : Research on related bicyclic compounds revealed their ability to induce apoptosis in human cancer cell lines through caspase activation pathways. This indicates a promising avenue for cancer therapy.
- Neuroprotective Effects : In animal models of neurodegeneration, compounds with similar structures showed a reduction in neuronal loss and improved cognitive function, suggesting potential applications in treating diseases like Alzheimer’s.
- Anti-inflammatory Effects : Experimental models demonstrated that these compounds could significantly reduce markers of inflammation, such as cytokine levels, indicating therapeutic potential for inflammatory diseases.
In Vitro Studies
In vitro assays have shown that compounds similar to this compound can modulate various biological activities:
- Cell Viability Assays : MTT assays indicated dose-dependent cytotoxicity in cancer cell lines.
- Enzyme Inhibition Assays : IC50 values were determined for enzyme targets, highlighting the potency of these compounds.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics:
- Bioavailability Studies : The compound's absorption and distribution were evaluated using rodent models, showing favorable bioavailability profiles.
- Toxicity Assessments : Acute toxicity studies indicated a safe profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
